6-(pyridin-2-ylmethyl)-2-sulfanyl-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidin-4-ones This compound is characterized by the presence of a pyridin-2-ylmethyl group, a trifluoromethylphenyl group, and a sulfanylidene moiety
Preparation Methods
The synthesis of 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridin-2-ylmethyl derivative with a trifluoromethylphenyl-substituted diazino[4,5-d]pyrimidin-4-one precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-ylmethyl group.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to its unique combination of structural features. Similar compounds include other diazino[4,5-d]pyrimidin-4-ones with different substituents, such as:
- 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
- 6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1-[3-(METHYL)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .
Properties
Molecular Formula |
C19H16F3N5OS |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
6-(pyridin-2-ylmethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16F3N5OS/c20-19(21,22)12-4-3-6-14(8-12)27-16-15(17(28)25-18(27)29)10-26(11-24-16)9-13-5-1-2-7-23-13/h1-8,24H,9-11H2,(H,25,28,29) |
InChI Key |
SDEMQFRFQKNZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CC=N3)N(C(=S)NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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